Beryllium boride (BeB2)

Descripción general

Descripción

Beryllium boride is an intermetallic compound composed of beryllium and boron. It crystallizes in a hexagonal structure and is known for its high hardness and thermal stability.

Métodos De Preparación

Beryllium boride can be synthesized through several methods:

Solid-State Reaction: This involves heating a mixture of beryllium and boron powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1000°C.

Chemical Vapor Deposition: In this method, beryllium and boron precursors are vaporized and then reacted at high temperatures to form beryllium boride on a substrate.

Borohydride Reduction: This method involves the reduction of beryllium chloride with sodium borohydride in a solvent, followed by annealing to form beryllium boride.

Análisis De Reacciones Químicas

Beryllium boride undergoes various chemical reactions, including:

Oxidation: When exposed to oxygen at high temperatures, beryllium boride forms a protective oxide layer, which enhances its thermal stability.

Reduction: Beryllium boride can be reduced to its elemental components under certain conditions.

Substitution: It can react with other elements or compounds to form substituted borides, depending on the reaction conditions and reagents used.

Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions but often include beryllium oxide and various boron compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Beryllium boride is utilized in several scientific research domains due to its distinctive electronic structure and physical properties.

Catalysis

- Role : Beryllium boride serves as a catalyst in chemical reactions, particularly in hydrogenation and dehydrogenation processes. Its ability to facilitate these reactions makes it valuable in organic chemistry and industrial applications.

Materials Science

- Properties : The compound exhibits high hardness and thermal stability, making it suitable for high-temperature applications. It is being explored as a potential material for protective coatings and structural components in harsh environments .

Energy Storage

- Applications : Research indicates that beryllium boride may be used as an anode material in lithium-ion and sodium-ion batteries. Its high theoretical specific capacity and excellent electronic conductivity present opportunities for advancements in energy storage technologies.

Mechanical Properties and Armor Applications

Beryllium boride is notable for its mechanical properties, particularly in the context of armor materials.

Armor Ceramics

- Performance : In ballistic testing, BeB2 has outperformed traditional armor materials such as boron carbide. With a density of only 1.89 g/cm³ and high compressive strength, BeB2 is considered one of the lightest and most effective ceramic materials for armor applications .

- Testing Results : In experiments conducted under the Light Armor Program, BeB2 demonstrated superior performance compared to over two dozen other ceramics tested against boron carbide, indicating its potential use in military applications .

Electronics and Semiconductors

The unique properties of beryllium boride make it a candidate for various electronic applications.

Electronic Devices

- Potential Uses : The semiconducting properties of BeB2 could be harnessed in the development of electronic devices, sensors, and components that require materials with high conductivity and stability at elevated temperatures .

Future Research Directions

While beryllium boride shows promise across multiple fields, further research is needed to fully understand its potential applications:

- Material Synthesis : Current studies focus on synthesizing bulk forms of BeB2 to evaluate its mechanical properties more comprehensively.

- Health and Safety : Given the toxicity associated with beryllium compounds, ongoing research must address safety concerns related to the handling and application of beryllium boride in various industries .

Summary Table of Properties

| Property | Value |

|---|---|

| Density | 1.89 g/cm³ |

| Hardness (Vickers) | 1300 HV1 |

| Fracture Toughness | 2 MPa·m^1/2 |

| Compressive Strength | Not reported |

| Theoretical Specific Capacity | High |

Mecanismo De Acción

The mechanism by which beryllium boride exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique arrangement of beryllium and boron atoms allows for efficient electron transfer and adsorption properties, making it an effective catalyst and anode material. The molecular targets and pathways involved include the adsorption and activation of reactant molecules on the beryllium boride surface, facilitating various chemical reactions .

Comparación Con Compuestos Similares

Beryllium boride can be compared with other borides, such as:

Magnesium boride (MgB2): Known for its superconducting properties, magnesium boride is used in superconducting magnets and other applications.

Aluminum boride (AlB2): This compound has similar structural properties to beryllium boride but differs in its electronic and thermal properties.

Titanium boride (TiB2): Known for its high hardness and thermal stability, titanium boride is used in cutting tools and wear-resistant coatings.

Beryllium boride is unique due to its combination of high hardness, thermal stability, and catalytic properties, making it a versatile material for various applications.

Actividad Biológica

Beryllium boride (BeB2) is a compound that has garnered interest in various fields, particularly due to its unique structural and electronic properties. However, its biological activity and implications for health are critical areas of concern, especially given the toxicity associated with beryllium compounds. This article explores the biological activity of BeB2, focusing on its toxicity, potential applications, and existing research findings.

Beryllium boride exists in various phases, with the most stable structure being cubic at atmospheric pressure. This phase features a diamondoid boron network interspersed with beryllium atoms occupying tetrahedral sites. The electronic structure of BeB2 allows it to exhibit semiconducting properties, which could have implications for its use in electronic applications .

Toxicological Profile

Toxicity of Beryllium Compounds:

- Inhalation Risks: Beryllium is classified as a highly toxic element. Inhalation of beryllium dust can lead to chronic beryllium disease (berylliosis), a serious lung condition characterized by granuloma formation and respiratory impairment. The toxicity is not limited to beryllium metal but extends to its compounds, including beryllium boride .

- Mechanism of Toxicity: The biological effects of beryllium compounds are primarily due to their ability to induce oxidative stress and inflammation in lung tissues. This response can result in significant cellular damage and immune system activation .

Biological Activity and Research Findings

Case Studies:

- Respiratory Health Impact: Studies have indicated that exposure to airborne beryllium compounds can lead to chronic respiratory diseases. For instance, a cohort study involving workers exposed to beryllium dust showed a higher incidence of lung disease compared to unexposed populations .

- Cellular Mechanisms: Research has demonstrated that beryllium can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in lung cells. This effect is attributed to the compound's ability to generate reactive oxygen species (ROS), which damage cellular components .

Applications and Future Directions

Despite its toxicity, beryllium boride's unique properties make it a candidate for various applications:

- Materials Science: Its hardness and thermal stability suggest potential uses in high-performance materials and coatings.

- Electronics: The semiconducting properties of BeB2 could be harnessed in electronic devices, although safety concerns must be addressed before widespread application .

- Catalysis: Beryllium boride has been explored as a catalyst in chemical reactions due to its efficient electron transfer capabilities.

Summary Table of Key Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | BeB2 |

| Density | Low-density ceramic |

| Toxicity | Highly toxic; causes chronic berylliosis |

| Stability | Exists in multiple structural phases |

| Potential Applications | Electronics, catalysis, materials science |

Propiedades

InChI |

InChI=1S/2B.Be/q2*-1;+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYDOHLUQTZCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

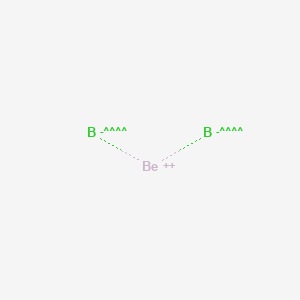

Canonical SMILES |

[Be+2].[B-].[B-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeB2, B2Be | |

| Record name | beryllium boride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

30.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12228-40-9 | |

| Record name | Beryllium boride (BeB2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012228409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium boride (BeB2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.